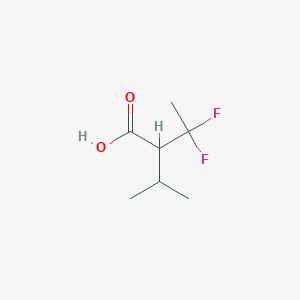
2-(1,1-Difluoroethyl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Difluoroethyl)-3-methylbutanoic acid is an organic compound that features a difluoroethyl group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)-3-methylbutanoic acid typically involves the introduction of the difluoroethyl group onto a suitable precursor. One common method involves the use of 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroalkylating reagent. This reagent can be used in a nickel-catalyzed reaction with arylboronic acids to introduce the difluoroethyl group . The reaction conditions often include the use of a nickel catalyst, such as NiCl2, and a base, such as K2CO3, in an appropriate solvent like DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the availability of 1,1-difluoroethyl chloride as a cheap and abundant industrial raw material makes it a viable option for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Difluoroethyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Difluoroethyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-(1,1-Difluoroethyl)-3-methylbutanoic acid involves its interaction with molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, influencing the compound’s binding affinity and activity. This can result in changes in enzyme activity, receptor binding, or other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroalkylating reagent.
2-(Fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene: Another fluorinated compound with unique chemical properties.
Uniqueness
2-(1,1-Difluoroethyl)-3-methylbutanoic acid is unique due to its specific combination of a difluoroethyl group and a butanoic acid backbone. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H12F2O2 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
3,3-difluoro-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C7H12F2O2/c1-4(2)5(6(10)11)7(3,8)9/h4-5H,1-3H3,(H,10,11) |
InChI-Schlüssel |
YXJSXTSKGHPCEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)C(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13227699.png)
methanol](/img/structure/B13227705.png)
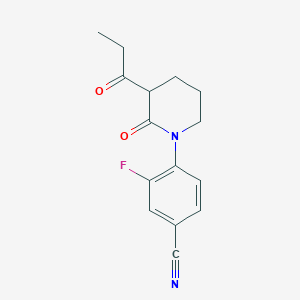

![2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile](/img/structure/B13227712.png)
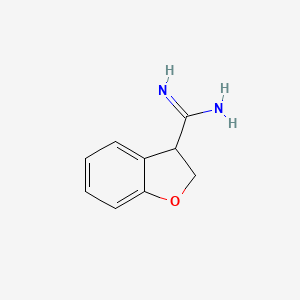
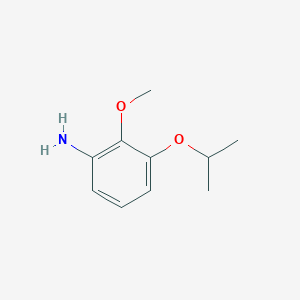
![12-Thia-3,4,6-triazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,10-pentaene-8-carbonitrile](/img/structure/B13227721.png)
![Butyl[(2,3-difluorophenyl)methyl]amine](/img/structure/B13227727.png)
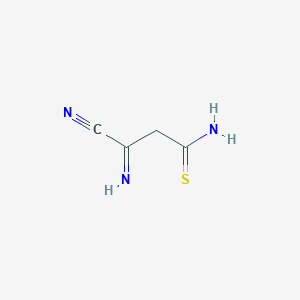

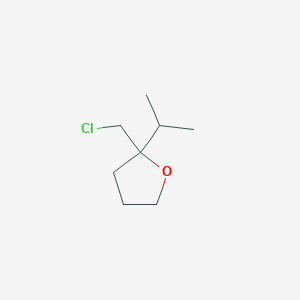

![5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine](/img/structure/B13227762.png)
